Batefenterol

Dual Pharmacology Receptor Binding Muscarinic Antagonist

Batefenterol (CAS: 743461-65-6; also known as GSK961081 and TD-5959) is a first-in-class inhaled bifunctional bronchodilator. It operates via a unique dual pharmacophore design, simultaneously possessing both muscarinic antagonist (MA) and β2-adrenoceptor agonist (BA) properties within a single molecule (a 'MABA').

Molecular Formula C40H42ClN5O7
Molecular Weight 740.2 g/mol
CAS No. 743461-65-6
Cat. No. B1667760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBatefenterol
CAS743461-65-6
SynonymsGSK961081;  GSK-961081;  GSK 961081;  TD-5959;  TD 5959;  TD5959;  Batefenterol
Molecular FormulaC40H42ClN5O7
Molecular Weight740.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6
InChIInChI=1S/C40H42ClN5O7/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49)/t35-/m0/s1
InChIKeyURWYQGVSPQJGGB-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Batefenterol 743461-65-6: MABA Dual Pharmacophore and Clinical Development Status for COPD Research


Batefenterol (CAS: 743461-65-6; also known as GSK961081 and TD-5959) is a first-in-class inhaled bifunctional bronchodilator [1]. It operates via a unique dual pharmacophore design, simultaneously possessing both muscarinic antagonist (MA) and β2-adrenoceptor agonist (BA) properties within a single molecule (a 'MABA') [2]. This compound is in development for the maintenance treatment of chronic obstructive pulmonary disease (COPD) and has completed Phase 2b clinical trials, with the 300 µg dose identified as the optimal candidate for progression to Phase III studies [3][4].

Why Batefenterol (GSK961081) Cannot Be Substituted with LAMA/LABA Fixed-Dose Combinations


Substituting Batefenterol with a fixed-dose combination (FDC) of a long-acting muscarinic antagonist and a long-acting β2-agonist (LAMA/LABA) is scientifically invalid. Batefenterol is a single, homogeneous chemical entity with a single, predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile [1]. In contrast, FDCs like umeclidinium/vilanterol or indacaterol/glycopyrronium are physical mixtures of two separate molecules with distinct absorption, distribution, metabolism, and excretion (ADME) properties [2]. This inherent difference in molecular design translates to a unified pharmacology for Batefenterol, whereas FDCs present a more complex therapeutic profile where two different active pharmaceutical ingredients (APIs) must be co-formulated, dosed, and metabolized concurrently, potentially leading to variable tissue engagement and off-target activity profiles [3]. Therefore, Batefenterol represents a distinct chemical and pharmacological entity, not a mere combination of existing drugs.

Quantitative Differentiation of Batefenterol (743461-65-6) from LAMA/LABA FDCs and MABA Analogs


Unified Dual-Target Binding Affinity vs. LAMA/LABA Combination Components

Batefenterol demonstrates high, balanced affinity for all three key target receptors in a single molecule, unlike the separate components of LAMA/LABA fixed-dose combinations. In competitive radioligand binding studies, Batefenterol exhibits potent binding to human recombinant M2 (Ki = 1.4 nM), M3 (Ki = 1.3 nM), and β2-adrenoceptors (Ki = 3.7 nM) [1]. For comparison, the LAMA component of Anoro Ellipta, umeclidinium, has a Ki of 0.05-0.16 nM for M3 receptors, while the LABA component vilanterol has a functional potency of pEC50 10.37 at β2 receptors [2]. These represent separate molecular entities with distinct PK profiles, whereas Batefenterol's activity resides in one molecule.

Dual Pharmacology Receptor Binding Muscarinic Antagonist Beta-2 Adrenoceptor Agonist

Superior Functional β2-Selectivity Over β1 and β3 Compared to Salmeterol

Batefenterol exhibits a high degree of functional selectivity for the therapeutic β2-adrenoceptor over the potentially adverse cardiac (β1) and metabolic (β3) subtypes. In functional cAMP assays, Batefenterol acts as a potent β2-agonist (EC50 = 0.29 nM) with 440-fold selectivity over β1 and 320-fold selectivity over β3 [1]. This level of selectivity is superior to that reported for the widely used LABA salmeterol, which demonstrates approximately 50-fold selectivity for β2 over β1 [2].

Functional Selectivity Beta-Adrenoceptor Safety Profile Off-Target Effects

Longer Preclinical Bronchoprotection Duration vs. Single-Mechanism Agents

The unified MABA mechanism of Batefenterol results in a prolonged bronchoprotective effect in vivo that surpasses the activity of either its MA or BA components acting alone. In a guinea pig bronchoprotection assay, the combined MABA mechanism produced a more potent effect (ED50 = 6.4 µg/mL) than either the MA (ED50 = 33.9 µg/mL) or BA (ED50 = 14.1 µg/mL) mechanisms alone [1]. Furthermore, these bronchoprotective effects were sustained for up to 7 days after a single inhaled dose [1].

Bronchoprotection Duration of Action In Vivo Pharmacology Guinea Pig Model

Clinically Meaningful Lung Function Improvement Over Placebo and Comparable to UMEC/VI

In a Phase 2b dose-finding study in COPD patients, Batefenterol produced statistically significant and clinically meaningful improvements in lung function compared to placebo, with efficacy comparable to the established LAMA/LABA fixed-dose combination umeclidinium/vilanterol (UMEC/VI) [1]. At the 300 µg dose, Batefenterol increased trough FEV1 by 215 mL over placebo at Day 42 [2]. For context, the active comparator UMEC/VI 62.5/25 µg achieved an improvement of approximately 200-250 mL in similar patient populations [3]. The optimal total daily dose was identified as 400 µg, with improvements of 215-249 mL [2].

Clinical Efficacy FEV1 COPD Dose-Finding Phase 2b

Distinct Pharmacokinetic Profile with Low Systemic Bioavailability

The PK profile of Batefenterol is characterized by rapid clearance and low systemic bioavailability following inhaled administration, a key feature for minimizing potential systemic side effects. Population PK modeling in COPD patients shows Batefenterol has a short half-life and is well-described by a two-compartment model with first-order absorption [1]. An ADME study with radiolabeled compound confirmed high fecal excretion and low urinary excretion, indicating limited systemic absorption [2]. In a combination PK study, systemic exposure (AUC and Cmax) to Batefenterol was similar when administered via two different DPI devices, demonstrating consistent drug delivery [3]. This contrasts with FDCs where each component has its own distinct PK profile.

Pharmacokinetics ADME Systemic Exposure Safety

Optimal Research and Procurement Scenarios for Batefenterol (743461-65-6)


Preclinical Development of Single-Entity Dual-Mechanism Bronchodilators

Batefenterol serves as the prototypical reference standard for the MABA class. Its well-characterized in vitro and in vivo pharmacology, including its high binding affinities (Ki = 1.3 nM for M3, 3.7 nM for β2) and functional β2-selectivity (440-fold over β1), makes it an essential benchmark for screening and profiling new dual-pharmacophore candidates [1]. Researchers can use it to establish target engagement assays and compare the therapeutic index of novel MABA compounds in preclinical models of airway disease.

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies with Inhaled Corticosteroids

The co-formulation of Batefenterol with inhaled corticosteroids (ICS) like fluticasone furoate (FF) has been extensively studied [2]. The availability of robust clinical PK data showing how Batefenterol affects FF systemic exposure (AUC and Cmax reduced by 23-38% when co-administered) makes this compound uniquely valuable for investigating and modeling pulmonary drug-drug interactions [3]. This is a critical differentiator for scientists developing triple-therapy inhalers or studying local drug deposition and metabolism in the lung.

Clinical Trial Design and PK/PD Modeling for Inhaled Bi-functional Molecules

As the first MABA to demonstrate clinical proof-of-concept and progress through Phase 2b dose-finding, Batefenterol offers a unique and validated dataset for informing the design of subsequent clinical programs for this new drug class. The established population PK/PD model, which describes the relationship between dose, systemic exposure, and FEV1 response in moderate-to-severe COPD patients, provides a quantitative framework for predicting the efficacy and safety of other inhaled MABA candidates [4].

Mechanistic Studies of Airway Smooth Muscle Relaxation and Synergy

Batefenterol's dual mechanism provides a powerful tool for basic research into airway physiology. The quantitative data demonstrating that its combined MABA effect is more potent than either mechanism alone (MABA ED50 = 6.4 µg/mL vs. MA-only ED50 = 33.9 µg/mL in guinea pig bronchoprotection) provides a clear experimental model for studying the synergistic relationship between muscarinic antagonism and β2-agonism [1]. This is essential for understanding the fundamental pharmacology of dual bronchodilation and for validating new targets in respiratory drug discovery.

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